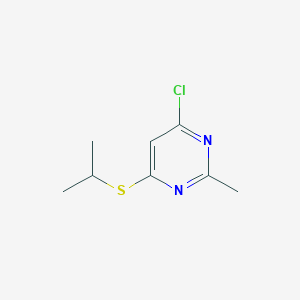

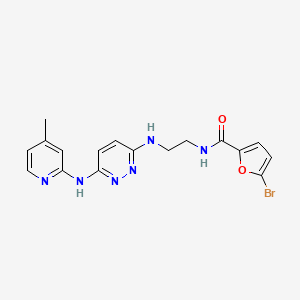

![molecular formula C10H14N2O3S B2594629 {2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-YL}acetic acid CAS No. 926230-38-8](/img/structure/B2594629.png)

{2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-YL}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“{2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-YL}acetic acid” is a chemical compound with the empirical formula C10H14N2O3S and a molecular weight of 242.29 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(C(NC1=NC(CC(O)=O)=CS1)=O)C . The InChI representation is 1S/C10H14N2O3S/c1-10(2,3)8(15)12-9-11-6(5-16-9)4-7(13)14/h5H,4H2,1-3H3,(H,13,14)(H,11,12,15) . Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (242.29), empirical formula (C10H14N2O3S), and its solid form . More detailed properties such as density, boiling point, and flash point are not available in the sources I found.Scientific Research Applications

Synthesis and Design of Heterocyclic γ-Amino Acids

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), which are constrained heterocyclic γ-amino acids built around a thiazole ring, are valuable as design mimics of protein secondary structures. A study by Mathieu et al. (2015) reports a versatile chemical route for synthesizing these compounds through cross-Claisen condensations, which are compatible with a wide variety of amino acids. This method offers a flexible approach for introducing various side chains to the γ-amino acids, emphasizing its utility in peptide design and protein structure mimicry (Mathieu et al., 2015).

Solid Phase Synthesis of Carbonylated Peptides

The development of an efficient method for the solid phase synthesis of carbonylated peptides was investigated by Waliczek et al. (2015). The study focused on synthesizing a fully protected derivative of a novel unnatural amino acid for carbonyl protection, aimed at facilitating the synthesis of peptides that model oxidatively modified peptides found in biological systems. These peptides are relevant to the study of diseases related to oxidative stress, showcasing the application of thiazole derivatives in understanding and potentially treating oxidative damage (Waliczek et al., 2015).

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels

Aly and El-Mohdy (2015) explored the functional modification of poly vinyl alcohol/acrylic acid hydrogels through radiation-induced polymerization and subsequent modification with various amine compounds, including 2-aminothiazole. These modified hydrogels showed increased swelling properties and thermal stability compared to unmodified ones. The amine-treated polymers also exhibited promising antibacterial and antifungal activities, highlighting their potential for medical applications, particularly in wound dressing and drug delivery systems (Aly & El-Mohdy, 2015).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, “{2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-YL}acetic acid” is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The precautionary statements include P301 + P330 + P331 + P310, which advise to call a POISON CENTER or doctor if you feel unwell, rinse mouth, and do NOT induce vomiting .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives, in general, have been found to impact a wide range of biochemical pathways .

Pharmacokinetics

The pharmacokinetics of thiazole derivatives can vary widely depending on their specific chemical structure .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of {2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-YL}acetic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

Properties

IUPAC Name |

2-[2-(2,2-dimethylpropanoylamino)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-10(2,3)8(15)12-9-11-6(5-16-9)4-7(13)14/h5H,4H2,1-3H3,(H,13,14)(H,11,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSIMFPNXXBLBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926230-38-8 |

Source

|

| Record name | 2-[2-(2,2-dimethylpropanamido)-1,3-thiazol-4-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

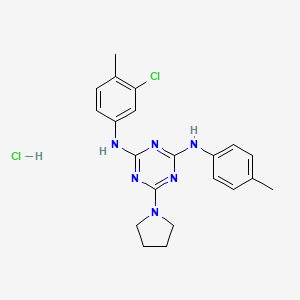

![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2594546.png)

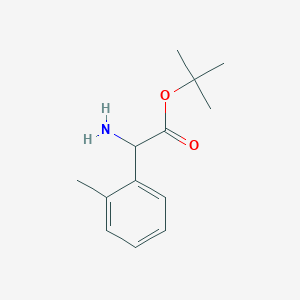

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide](/img/structure/B2594548.png)

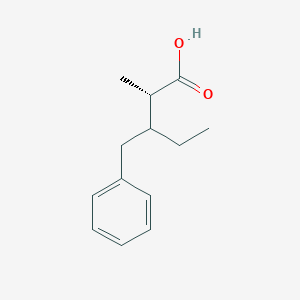

![Ethyl 4-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2594549.png)

![2-Ethyl-5-((3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2594550.png)

![N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2594555.png)

![Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2594560.png)

![N-butyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2594561.png)